Melting Point for Crystallization and Purity Control
The 5-trifluoromethyl regioisomer exhibits a well-defined melting point range of 192-194°C, which is critical for solid-state characterization and purification by recrystallization . In contrast, the 4-trifluoromethyl regioisomer melts at 188-190°C, and the parent unsubstituted benzothiophene-2-carboxylic acid melts at 238-240°C, representing significant thermal property differences [1].
| Evidence Dimension | Melting Point (℃) |
|---|---|
| Target Compound Data | 192-194 |
| Comparator Or Baseline | 4-trifluoromethyl isomer: 188-190; parent compound: 238-240 |
| Quantified Difference | 2-4°C higher than 4-isomer; 44-48°C lower than parent compound |
| Conditions | Capillary melting point apparatus, atmospheric pressure |
Why This Matters
Precise melting point specification ensures reproducible crystallization and confirms regioisomeric purity, critical for quality control in procurement and synthetic workflows.
- [1] VWR. (2024). 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid ≥95%. Melting Pt: 188–190 °C. View Source
